3-Oxobicyclo[2.2.2]octane-1-carboxylic acid
Description
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a rigid bicyclo[2.2.2]octane scaffold with a ketone group at position 3 and a carboxylic acid group at position 1. This compound belongs to a broader class of bicyclic carboxylic acids that exhibit unique conformational constraints due to their fused ring systems. These constraints enhance structural stability, making such compounds valuable in medicinal chemistry, catalysis, and materials science .
The ketone group at position 3 introduces polarity and reactive sites for further chemical modifications, such as nucleophilic additions or reductions, which are critical for tailoring pharmacokinetic properties in drug design .
Properties
IUPAC Name |
3-oxobicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDWRLJUEHUEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for 3-Oxobicyclo[22 the compound can be synthesized on a gram scale using the aforementioned enantioselective synthesis method, which is operationally simple and does not require the use of metals .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 3 and carboxylic acid moiety enable selective oxidation pathways:
-
Ketone Oxidation :
Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ketone group undergoes further oxidation to form a diketone derivative. This reaction is stereoelectronically controlled by the rigid bicyclic framework . -
Carboxylic Acid Decarboxylation :
Electrochemical or photochemical decarboxylation generates a carbon-centered radical intermediate, enabling C(sp³)–N bond formation in cross-coupling reactions (Fig. 1) .
Reduction Reactions
The ketone group is selectively reduced under mild conditions:
-
Catalytic Hydrogenation :
H₂/Pd-C reduces the ketone to a secondary alcohol without affecting the carboxylic acid group. -
Metal-Free Reduction :
NaBH₄ in methanol achieves partial ketone reduction but requires extended reaction times (24–48 hr) .
Substitution and Rearrangement Reactions
The bicyclic skeleton participates in strain-driven rearrangements:
-
Lead Tetraacetate-Induced Rearrangement :
Oxidative decarboxylation with Pb(OAc)₄ triggers a 1,2-acyl shift, forming bicyclo[3.2.1]octane derivatives (Fig. 2) . -
Nucleophilic Substitution :
The carboxylic acid undergoes esterification with alcohols (e.g., MeOH/H⁺) to yield methyl esters, preserving the bicyclic core .
Cross-Coupling Reactions
Photoelectrochemical methods enable radical-mediated couplings:
-
C(sp³)–N Bond Formation :
Fe(OAc)₂ and Cu(acac)₂ catalyze decarboxylative coupling with aryl amines under violet light, producing bioactive amides (e.g., 3-arylamino derivatives) . -
Scope :
Tolerates electron-donating (-OMe, -NHBoc) and withdrawing (-CF₃, -CN) groups on aryl amines .
Mechanistic Insights
Key pathways confirmed via experimental evidence:
Scientific Research Applications
Organic Synthesis
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows it to function as a versatile reagent in various chemical reactions, contributing to the development of new synthetic methodologies .
Medicinal Chemistry
The compound has been incorporated into drug designs as a bioisostere, replacing traditional aromatic rings to enhance pharmacological profiles:
- Imatinib and Vorinostat (SAHA) : The integration of the bicyclic structure in these drugs has shown improvements in water solubility and metabolic stability while reducing lipophilicity .
- Biological Activity : Compounds containing the bicyclo[2.2.2]octane structure have exhibited a broad range of biological activities, including:
Biological Research
The stability and unique interactions of this compound make it useful for studying biological processes:
- Enzyme Interaction Studies : The compound's ability to bind with specific enzymes or receptors can influence various biochemical pathways, making it a potential candidate for therapeutic applications .
Case Study 1: Drug Development
A study demonstrated the incorporation of this compound into Imatinib's structure, resulting in enhanced physicochemical properties such as increased solubility (351 µM vs. 113 µM for the original compound) . This modification highlights the compound's role in optimizing drug formulations.
Case Study 2: Anticancer Activity
Research focusing on derivatives of this compound has revealed promising anticancer activity through various mechanisms, including apoptosis induction in cancer cells . These findings underscore its potential as a lead compound for further drug development.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Versatile reagent in chemical reactions |
| Medicinal Chemistry | Bioisostere in drug design | Improved solubility and metabolic stability |
| Biological Research | Enzyme interaction studies | Influences biochemical pathways |
| Anticancer Research | Potential lead compound for anticancer drugs | Induces apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups allow it to participate in various biochemical reactions, including enzyme inhibition and activation. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-oxobicyclo[2.2.2]octane-1-carboxylic acid with key analogs, highlighting structural differences, biological activities, and applications:
Structural and Functional Insights
- Reactivity: The 3-oxo group in this compound increases electrophilicity compared to non-oxidized analogs (e.g., APG-115 or 4-hydroxy derivatives), enabling ketone-specific reactions like condensations or Grignard additions . In contrast, the 4-amino derivative’s zwitterionic structure enhances solubility in polar solvents, favoring biological applications .
- Its dispiro-indoline-pyrrolidine substituent disrupts MDM2-p53 interactions, restoring p53-mediated tumor suppression . The 3-trifluoromethyl analog’s improved pharmacokinetics suggest utility in CNS disorders due to increased blood-brain barrier penetration .
- Conformational Rigidity: ABOC’s bridgehead amine and β-amino acid configuration enforce helical conformations in foldamers, stabilizing peptide structures resistant to enzymatic degradation .
Biological Activity
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its distinctive chemical properties. The compound's molecular formula is , with a molecular weight of approximately 168.19 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for pharmaceutical applications.
The mechanism of action of this compound involves several biochemical pathways:
- Target Interaction : The compound acts as a bioisostere of phenyl rings, a common motif in many bioactive compounds, enhancing its ability to interact with various receptors and enzymes .
- Enzyme Substrate : It can serve as a substrate for metabolic enzymes, leading to the production of biologically active metabolites .
- Pharmacokinetics : The incorporation of this compound into drug formulations has been shown to improve solubility and metabolic stability, which are crucial for therapeutic efficacy .
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antibacterial Properties : Studies have demonstrated that derivatives of this compound possess antibacterial activity, making them potential candidates for the development of new antibiotics .
- Enzyme Inhibition : The compound has been identified as an inhibitor of myeloperoxidase and other enzymes involved in inflammatory processes, suggesting its utility in treating inflammatory diseases .
- Receptor Modulation : It has shown potential as an agonist for estrogen receptor-beta, indicating possible applications in hormone-related therapies .
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Antibacterial Activity : A study investigated the antibacterial effects of synthesized derivatives against various strains of bacteria. Compounds demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Compound MIC (µg/mL) Target Bacteria A 10 Staphylococcus aureus B 25 Escherichia coli C 50 Pseudomonas aeruginosa - Inflammatory Response Modulation : In vitro assays showed that certain derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting their potential use in managing conditions like rheumatoid arthritis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via aprotic double Michael addition, as demonstrated in the preparation of structurally related bicyclo[2.2.2]octane derivatives. Key parameters include solvent choice (e.g., anhydrous THF), temperature control (0–25°C), and stoichiometric ratios of reactants like methyl acrylate and paraformaldehyde. Yield optimization requires careful monitoring of reaction progression via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the bicyclic framework and functional groups of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to assign bridgehead protons and carbonyl resonances. The bicyclic system’s rigidity produces distinct splitting patterns.
- IR Spectroscopy : Confirms the presence of carboxylic acid (broad O-H stretch ~2500–3000 cm) and ketone (C=O stretch ~1700 cm).
- X-ray Crystallography : Resolves stereochemical ambiguities and validates the bicyclo[2.2.2]octane geometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
- Ventilation : Employ fume hoods for synthesis steps to minimize inhalation risks.
- Carcinogenicity Mitigation : Follow IARC guidelines for compounds with ≥0.1% carcinogenic components, including regular decontamination of workspaces .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ketone group in this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model protonation states and charge distribution at the ketone moiety. Solvent effects (e.g., water vs. DMSO) are simulated using continuum solvation models. Experimental validation involves pH-dependent UV-Vis spectroscopy to track keto-enol tautomerism .
Q. What experimental strategies resolve contradictions in reported antibacterial efficacy of metal complexes derived from this compound?
- Methodological Answer :
- Standardized Assays : Use broth microdilution (CLSI guidelines) to assess minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Metal-Ligand Stability Studies : Evaluate complex stability via cyclic voltammetry and speciation diagrams to identify active species under physiological conditions.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., bacterial strain variability, metal ion lability) contributing to data discrepancies .
Q. What mechanistic insights explain the oxidative cleavage of unsaturated derivatives of this compound?
- Methodological Answer : Oxidative cleavage of α,β-unsaturated analogs (e.g., via ozonolysis or RuO) generates diketones or aldehydes. Mechanistic studies using O isotopic labeling and ESI-MS can track intermediate peroxo species. Reaction kinetics are monitored via in-situ IR to identify rate-determining steps .
Q. How does the bicyclo[2.2.2]octane scaffold influence the acid dissociation constant (pKa) of the carboxylic acid group compared to linear analogs?
- Methodological Answer :
- Experimental Determination : Use potentiometric titration in aqueous and non-aqueous media (e.g., DMSO/HO mixtures) to measure pKa.
- Theoretical Analysis : Compare with linear analogs (e.g., cyclohexanecarboxylic acid) via Hammett plots to quantify steric and electronic effects of the bicyclic framework .
Data Contradiction and Stability Analysis
Q. How should researchers address gaps in toxicological data for this compound during risk assessment?
- Methodological Answer :
- Read-Across Approaches : Use data from structurally similar compounds (e.g., bicyclo[2.2.1] derivatives) to estimate acute toxicity (LD).
- In Silico Toxicology : Apply QSAR models (e.g., TOPKAT) to predict mutagenicity and carcinogenicity.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS to identify hazardous decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
